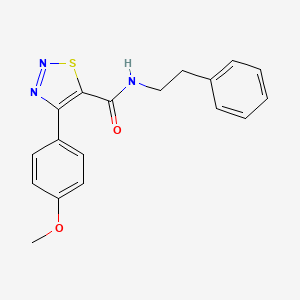![molecular formula C8H15N3O2S2 B14937402 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, which contains one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE typically involves the reaction of 2-amino-5-neopentyl-1,3,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene at room temperature for several hours . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over reaction parameters and increases the overall yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE, each with unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-DEHYDROABIETYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE: Another thiadiazole derivative with insecticidal properties.
1,3,4-THIADIAZOLEACETAMIDES: Compounds with antimalarial activity targeting Plasmodium falciparum.
Uniqueness
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE stands out due to its unique neopentyl group, which enhances its lipophilicity and ability to cross cellular membranes . This feature contributes to its broad spectrum of biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H15N3O2S2 |
|---|---|
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S2/c1-8(2,3)5-6-9-10-7(14-6)11-15(4,12)13/h5H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
ONVVWBRZVRTGGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14937320.png)
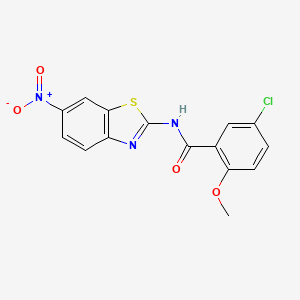
![N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14937338.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14937351.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14937366.png)
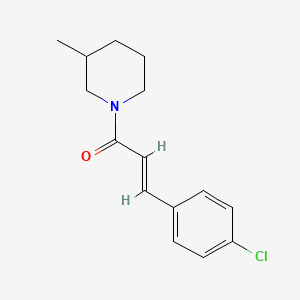
![4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14937374.png)
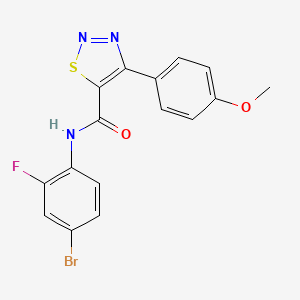
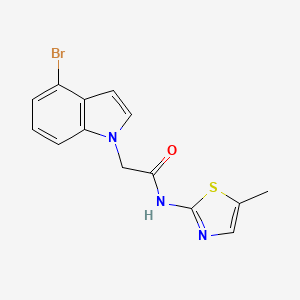

![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B14937409.png)
